molecular formula C17H19NO4 B500738 2,4-dimethoxy-N-[(4-methoxyphenyl)methyl]benzamide

2,4-dimethoxy-N-[(4-methoxyphenyl)methyl]benzamide

Katalognummer: B500738
Molekulargewicht: 301.34g/mol
InChI-Schlüssel: JGPMJYXGPMJKCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dimethoxy-N-(4-methoxybenzyl)benzamide is an organic compound with the molecular formula C17H19NO4. It is characterized by the presence of methoxy groups attached to the benzene ring, which can influence its chemical reactivity and properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-[(4-methoxyphenyl)methyl]benzamide typically involves the reaction of 2,4-dimethoxybenzoic acid with 4-methoxybenzylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dimethoxy-N-(4-methoxybenzyl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2,4-Dimethoxy-N-(4-methoxybenzyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,4-dimethoxy-N-[(4-methoxyphenyl)methyl]benzamide involves its interaction with specific molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity. The amide group can also interact with enzymes and receptors, modulating their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,4-Dimethoxy-N-(4-methoxybenzyl)benzamide is unique due to the presence of both 2,4-dimethoxy and 4-methoxybenzyl groups. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C17H19NO4

Molekulargewicht

301.34g/mol

IUPAC-Name

2,4-dimethoxy-N-[(4-methoxyphenyl)methyl]benzamide

InChI

InChI=1S/C17H19NO4/c1-20-13-6-4-12(5-7-13)11-18-17(19)15-9-8-14(21-2)10-16(15)22-3/h4-10H,11H2,1-3H3,(H,18,19)

InChI-Schlüssel

JGPMJYXGPMJKCW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC(=O)C2=C(C=C(C=C2)OC)OC

Kanonische SMILES

COC1=CC=C(C=C1)CNC(=O)C2=C(C=C(C=C2)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.